![molecular formula C26H22N4O2S2 B2869520 (E)-3-((5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1322294-79-0](/img/structure/B2869520.png)
(E)-3-((5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
(E)-3-((5-(cinnamylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C26H22N4O2S2 and its molecular weight is 486.61. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, closely related to the given compound due to their heterocyclic and thiazole components, have been studied for their corrosion inhibition properties. For instance, derivatives have been shown to effectively inhibit mild steel corrosion in acidic environments, suggesting potential applications in protecting industrial materials (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Activity
Compounds with thiazole and benzimidazole moieties have been evaluated for antimicrobial activity. For example, cinnamyl compounds synthesized from methoxylated phenylpropenes showed promising broad-spectrum activity against various microbial pathogens, highlighting their potential in developing new antimicrobial agents (Sharma et al., 2013).
Anticancer Research
Benzimidazole derivatives bearing 1,2,4-triazole have been investigated for their anticancer properties, particularly as EGFR inhibitors. Studies have shown that certain configurations of these compounds exhibit potential anti-cancer activities by interacting with cancer cell receptors, indicating a possible role in cancer treatment research (Karayel, 2021).
Material Science
In material science, compounds with thiazole and triazole components have been used to synthesize new materials with potential applications in various fields. For example, novel Schiff bases/heterocyclic compounds derived from cinnamaldehydes have shown significant antibacterial and antioxidant properties, suggesting uses in materials that require antimicrobial and protective characteristics (Landage, Thube, & Karale, 2019).
Neurological Research
Derivatives similar to the specified compound have been explored for their central nervous system (CNS) effects. For instance, compounds with thiazole structures have been synthesized and examined for their binding profiles and CNS penetrability, making them useful for neurological research and potential therapeutic applications (Rosen et al., 1990).
properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c1-32-21-15-13-20(14-16-21)30-24(18-29-22-11-5-6-12-23(22)34-26(29)31)27-28-25(30)33-17-7-10-19-8-3-2-4-9-19/h2-16H,17-18H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHGFUZQIUFZEJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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